Umbelliferone

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Umbelliferone can be synthesized through various methods. One common synthetic route involves the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst, such as sulfuric acid, to form this compound . The reaction conditions typically include heating the mixture to around 100°C for several hours .

Industrial Production Methods

In industrial settings, this compound is often extracted from plant sources, such as chamomile, using techniques like maceration with aqueous ethanol solution . This method has been shown to yield high amounts of this compound and herniarin, another coumarin derivative .

Chemical Reactions Analysis

Types of Reactions

Umbelliferone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form esculetin, another coumarin derivative.

Reduction: Reduction of this compound can lead to the formation of dihydrothis compound.

Substitution: This compound can undergo substitution reactions, such as glycosylation and methylation, to form derivatives like skimmin and herniarin.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride are used for reduction reactions.

Substitution: Enzymatic catalysts, such as glycosyltransferases and methyltransferases, are often employed for substitution reactions.

Major Products Formed

Esculetin: Formed through oxidation.

Dihydrothis compound: Formed through reduction.

Skimmin and Herniarin: Formed through glycosylation and methylation, respectively.

Scientific Research Applications

Umbelliferone, also known as 7-hydroxycoumarin, is a naturally occurring coumarin found predominantly in plants of the Umbelliferae family . Research indicates that this compound has a wide range of pharmacological properties, leading to diverse applications in medicine and other scientific fields .

Therapeutic Applications

This compound and its derivatives exhibit several biological activities, including anti-inflammatory, antioxidant, neuroprotective, antipsychotic, antiepileptic, antidiabetic, antimicrobial, antiviral, and antiproliferative effects . Because of these properties, this compound is being explored for potential therapeutic applications in various diseases:

- Antimicrobial Activity: this compound has demonstrated antibiofilm activity against methicillin-resistant Staphylococcus epidermidis (MRSE) . It impairs MRSE biofilm formation by reducing initial attachment and intercellular adhesion . Studies have shown that this compound can reduce the expression of adhesion-encoding genes and hinder the invasive lifestyle of MRSE .

- Wound Healing: Research indicates that this compound can enhance skin wound healing, particularly in individuals with diabetes . It promotes the synthesis of extracellular matrix components, boosts cell migration, and stimulates pro-angiogenic factors . this compound also reinforces the skin barrier by preventing moisture loss and preserving skin hydration .

- Anticancer Activity: this compound exhibits anticancer effects by inducing apoptosis, cell cycle arrest, and DNA fragmentation in HepG2 cancer cells . It has been shown to increase the proportion of cells in the S phase and reduce the fraction of cells in the G1 phase, leading to cell cycle disturbances . Nanoparticles containing this compound may improve anti-inflammatory or anticancer therapy .

- Neuroprotective Effects: Studies suggest that this compound can ameliorate cognitive deficits by enhancing learning and memory .

Detection and Monitoring

This compound analogues can be utilized as fluorescent probes for the detection of biologically important species, such as enzymes, lysosomes, and endosomes . They can also be used for monitoring cell processes and protein functions, as well as various diseases caused by an excess of hydrogen peroxide . Additionally, 7-hydroxy-based chemosensors may serve as a selective tool for detecting Al 3+ and Hg 2+ in biological systems .

Nanocarriers

This compound can be developed into a wide variety of nanocarriers systems, such as nanoshells, nanowires, nanoparticles, solid lipid nanostructures, dendrimers, nanoemulsions, and nanosponges . These nanosystems are prepared using both top-up and bottom-down methods, with potential applications in several areas . The use of nanoparticles containing this compound may improve anti-inflammatory or anticancer therapy .

Other Applications

Mechanism of Action

Umbelliferone exerts its effects through multiple mechanisms:

Inhibition of Oxidative Stress: Reduces oxidative stress by scavenging free radicals.

Anti-Inflammatory Effects: Inhibits the production of pro-inflammatory cytokines.

Apoptosis Regulation: Modulates apoptosis pathways to prevent cell death.

Insulin Resistance Improvement: Enhances insulin sensitivity and regulates blood glucose levels.

Myocardial Hypertrophy and Tissue Fibrosis: Prevents myocardial hypertrophy and tissue fibrosis by regulating molecular pathways.

Comparison with Similar Compounds

Umbelliferone is compared with other coumarin derivatives, such as:

Esculetin: Similar to this compound but has additional hydroxyl groups, enhancing its antioxidant properties.

Herniarin: A methylated derivative of this compound with higher antibacterial and anticancer activities.

Skimmin: A glycosylated derivative with improved water solubility and neuroprotective effects.

This compound stands out due to its broad spectrum of biological activities and its potential for therapeutic applications .

Biological Activity

Umbelliferone, also known as 7-hydroxycoumarin, is a naturally occurring compound found predominantly in plants belonging to the Apiaceae family. This compound has garnered significant attention due to its diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings and case studies.

This compound is synthesized through the phenylpropanoid pathway in plants and can be extracted from various sources, including Angelica decursiva and Saussurea laniceps. Its structure allows it to act as a synthon for other coumarins and heterocycles with enhanced biological activities. The extraction of this compound is typically performed using methanol, which efficiently isolates this compound from plant materials .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. A study on HepG2 liver cancer cells revealed that this compound induces apoptosis and cell cycle arrest, leading to a dose-dependent reduction in cell viability. The treatment with this compound at concentrations ranging from 1 to 50 µM showed marked effects over 12 to 48 hours .

Table 1: Effects of this compound on HepG2 Cells

| Concentration (µM) | Cell Viability (%) | Apoptosis Induction (%) | Cell Cycle Phase Alteration |

|---|---|---|---|

| 1 | 90 | 5 | G1 Phase |

| 5 | 75 | 15 | S Phase |

| 25 | 50 | 30 | S Phase |

| 50 | 20 | 60 | G1 Phase reduction |

These findings indicate that this compound not only inhibits cancer cell proliferation but also alters the cell cycle dynamics, promoting apoptosis in cancerous cells.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. A study reported that this compound exhibited significant antibiofilm activity against Staphylococcus epidermidis, achieving an inhibition rate of up to 83% at a concentration of 500 µg/mL without affecting bacterial growth . Furthermore, it demonstrated antibacterial effects with minimum inhibitory concentration (MIC) values ranging from 500 to 1000 µg/mL against several strains, including E. coli .

Table 2: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 500 µg/mL |

| Staphylococcus aureus | 750 µg/mL |

| Pseudomonas aeruginosa | 1000 µg/mL |

Anti-inflammatory and Neuroprotective Effects

This compound's anti-inflammatory properties have been linked to its ability to modulate various signaling pathways. In a rat model of ulcerative colitis, this compound administration resulted in the downregulation of pro-inflammatory cytokines such as TNF-α and IL-6 through inhibition of the NF-κB signaling pathway .

Moreover, recent studies have highlighted its neuroprotective effects. This compound improved cognitive functions in models of Alzheimer’s disease by enhancing synaptic plasticity and reducing acetylcholinesterase activity .

Table 3: Neuroprotective Effects of this compound

| Treatment Condition | Behavioral Test Improvement (%) | Mechanism of Action |

|---|---|---|

| Scopolamine-induced | 40% | Increased BDNF expression |

| Control | - | Normal acetylcholinesterase activity |

Case Studies and Clinical Applications

Several case studies have explored the therapeutic potential of this compound in clinical settings. For instance, its application in treating rheumatoid arthritis demonstrated significant reductions in inflammation and joint damage through inhibition of fibroblast-like synoviocyte proliferation .

Additionally, this compound's role as a fluorescent probe for detecting biological species has opened avenues for its use in diagnostic applications .

Q & A

Basic Research Questions

Q. How can umbelliferone be identified and characterized in plant extracts?

- Methodology : Use a fluorescence test under UV light (324 nm) after treating the extract with 1 N NaOH, which produces blue fluorescence specific to coumarins . Confirm purity via melting point determination (232–234°C) using the Thiele tube method . Validate structural integrity with FT-IR spectroscopy (e.g., hydroxyl peak at 3182 cm⁻¹, C=O stretch at 1726 cm⁻¹) and differential scanning calorimetry (DSC) to assess thermal transitions (exothermic peak at ~235°C) .

Q. What analytical methods are standard for quantifying this compound in pharmaceutical formulations?

- Methodology : Develop a UV-spectrophotometric calibration curve in methanol, PBS (pH 7.4), or water at λmax 324 nm with linearity validated between 2–10 µg/ml . For higher specificity, use HPTLC with Rf = 0.33 (this compound) and 0.32 (phytosomal complex), validated via densitometry . Ensure compliance with ICH guidelines for precision (intraday/interday CV <2%), accuracy (recovery 98–102%), and robustness .

Q. How is purity assessed for this compound in mixed-matrix formulations?

- Methodology : Employ high-performance thin-layer chromatography (HPTLC) to distinguish free this compound from its complexes based on distinct Rf values . Validate using FT-IR to detect hydrogen bonding between this compound’s hydroxyl group and phospholipids (peak broadening at 3223–3331 cm⁻¹) . Confirm amorphous conversion via X-ray diffraction (XRD) loss of sharp crystalline peaks .

Advanced Research Questions

Q. How can experimental design optimize this compound-phospholipid complexation for enhanced bioavailability?

- Methodology : Apply a Box-Behnken design (3 factors, 3 levels) to model variables: drug-phospholipid ratio (X1), temperature (X2), and reaction time (X3). Measure responses like complexation rate (Y1) and partition coefficient (Y2) . Use polynomial equations and ANOVA to identify optimal conditions (e.g., X1 = 1:2 ratio, X2 = 50°C, X3 = 3 hr) with desirability >0.99 . Validate via chloroform solubility assays for uncomplexed drug residuals .

Q. How to resolve contradictions between DSC and FT-IR data when confirming complex formation?

- Methodology : DSC may show minimal thermal interaction in physical mixtures (peak at ~283°C) but distinct phase transitions in complexes (e.g., lowered onset temperature to 63°C) . Cross-validate with FT-IR to confirm hydrogen bonding (hydroxyl peak shifts) and XRD to confirm amorphous conversion . Discrepancies arise if residual crystallinity persists; refine solvent evaporation protocols to ensure complete complexation .

Q. What strategies improve this compound’s photoprotective efficacy in topical formulations?

- Methodology : Formulate phytosomal gels (0.1% drug equivalent) and compare UV shielding using in vivo rat models. Measure antioxidant enzymes (GSH, SOD, CAT) and lipid peroxidation (LPO) post-UV exposure . Use Dunnet’s test for statistical significance (p<0.05), confirming phytosomes enhance enzyme retention vs. free drug . Optimize permeation via Franz diffusion cells, noting 2.5-fold higher ex vivo flux in phytosomes .

Q. How to statistically analyze biological data from this compound efficacy studies?

- Methodology : Apply one-way ANOVA to compare enzyme levels across treatment groups (e.g., UV-irradiated vs. phytosome-treated rats). Use post-hoc tests (e.g., Tukey, Dunnet) to identify significant differences (p<0.05) . Report mean ± SEM and validate normality via Shapiro-Wilk tests. For dose-response studies, use nonlinear regression to model IC50 values in antioxidant assays (DPPH, Ferrozine) .

Q. What methodologies address low solubility challenges in this compound delivery systems?

- Methodology : Compare phytosomes, cyclodextrin inclusion complexes, and nanoemulsions. For phytosomes, optimize phospholipid ratios (1:2–1:4) via solvent evaporation, achieving >99% complexation . For cyclodextrins, use Job’s plot to confirm 1:1 stoichiometry and ESI-MS to validate binding constants . Assess solubility enhancements via shake-flask method in polar/nonpolar solvents .

Q. Data Contradiction & Validation

Q. How to validate conflicting reports on this compound’s antioxidant mechanisms?

- Methodology : Reconcile DPPH radical scavenging (direct electron donation) with Ferrozine assays (metal chelation) by testing under standardized pH/temperature . Use ESR spectroscopy to detect radical adducts and LC-MS to identify oxidized metabolites. Cross-reference in vitro results with in vivo glutathione levels to confirm mechanistic relevance .

Q. What controls are essential to ensure reproducibility in this compound stability studies?

- Methodology : Store samples at 25°C/60% RH and 40°C/75% RH for 3–6 months. Monitor via HPLC for degradation products (e.g., esculetin) and DSC for polymorphic shifts . Include positive controls (e.g., ascorbic acid for oxidation) and validate using accelerated stability protocols per ICH Q1A .

Properties

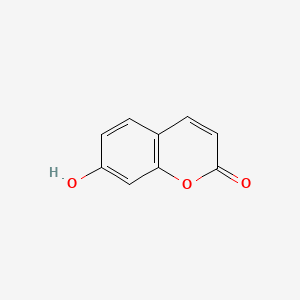

IUPAC Name |

7-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORHBXUUXSCNDEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Record name | umbelliferone | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Umbelliferone | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052626 | |

| Record name | Umbelliferone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White or pale yellow powder; [Alfa Aesar MSDS], Solid | |

| Record name | Umbelliferone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18494 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Umbelliferone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029865 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

93-35-6 | |

| Record name | Umbelliferone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Umbelliferone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19790 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Umbelliferone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-hydroxycoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UMBELLIFERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60Z60NTL4G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Umbelliferone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029865 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

230 - 232 °C | |

| Record name | Umbelliferone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029865 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.